5-Methyl-2-(trifluoromethyl)benzonitrile
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Overview
Description
5-Methyl-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H6F3N It is characterized by the presence of a trifluoromethyl group (-CF3) and a nitrile group (-CN) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group and the nitrile group onto a benzene ring. One common method is the reaction of 5-methyl-2-bromobenzonitrile with trifluoromethylating agents under specific conditions. For example, the reaction can be carried out using copper(I) iodide as a catalyst and cesium carbonate as a base in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of alternative trifluoromethylating agents that are more readily available and less expensive can be explored to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile group.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol can be used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly employed.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium is a typical oxidizing agent.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy derivatives.
Reduction: The primary product is 5-Methyl-2-(trifluoromethyl)benzylamine.
Oxidation: The major product is 5-Methyl-2-(trifluoromethyl)benzoic acid.
Scientific Research Applications
5-Methyl-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It serves as a building block for the development of new drugs with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar structure but with the trifluoromethyl group at the para position.
2-(Trifluoromethyl)benzonitrile: Lacks the methyl group present in 5-Methyl-2-(trifluoromethyl)benzonitrile.
5-Methyl-2-(trifluoromethyl)benzaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness
This compound is unique due to the combination of the trifluoromethyl and nitrile groups, which impart distinct chemical properties
Properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMSAHJSXOSVNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590664 |
Source
|
Record name | 5-Methyl-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886502-61-0 |
Source
|
Record name | 5-Methyl-2-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886502-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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